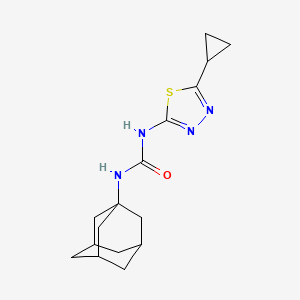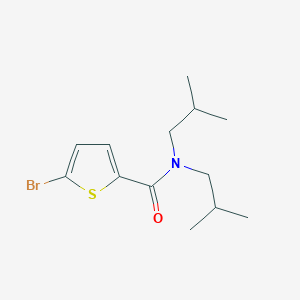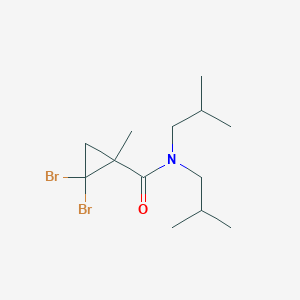
N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea
説明
N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea, also known as ACR16, is a compound that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. ACR16 is a selective antagonist of the dopamine D2 receptor and has been shown to possess antipsychotic and antidepressant properties.
作用機序
N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is a selective antagonist of the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release in the brain. N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea binds to the dopamine D2 receptor and prevents the binding of dopamine, which leads to a decrease in dopamine signaling. This decrease in dopamine signaling is thought to be responsible for the antipsychotic and antidepressant properties of N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea.
Biochemical and Physiological Effects
N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic dopamine system, which is thought to be responsible for the positive symptoms of schizophrenia. N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has also been shown to increase the activity of the prefrontal cortex, which is thought to be responsible for the negative symptoms of schizophrenia. Additionally, N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is thought to be responsible for the antidepressant properties of N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea.
実験室実験の利点と制限
One advantage of using N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to specifically target the dopamine D2 receptor and study its effects on various biological processes. However, one limitation of using N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells.
将来の方向性
There are several future directions for the study of N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea. One direction is to investigate its potential use in treating other neurological and psychiatric disorders, such as bipolar disorder and addiction. Another direction is to investigate the long-term effects of N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea on the brain and behavior. Additionally, researchers could investigate the potential use of N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea in combination with other drugs to enhance its therapeutic effects.
科学的研究の応用
N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to possess antipsychotic and antidepressant properties in both animal models and human clinical trials. N-1-adamantyl-N'-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has also been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
1-(1-adamantyl)-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c21-14(17-15-20-19-13(22-15)12-1-2-12)18-16-6-9-3-10(7-16)5-11(4-9)8-16/h9-12H,1-8H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFOUUCEVTVGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B4278013.png)
![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278021.png)
![5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2-furamide](/img/structure/B4278023.png)


![2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4278043.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B4278049.png)
![2-(2,4-dimethylphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B4278063.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4278069.png)
![isopropyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278073.png)
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278074.png)
![N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4278076.png)
![4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4278100.png)